Physiochemical properties of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
Physiochemical properties of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
An In-Depth Technical Guide to the Physiochemical Properties and Analysis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
This guide provides a comprehensive technical overview of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, a compound of interest within the broader class of salicylamides. Salicylamide derivatives are widely investigated for their diverse biological activities, making a thorough understanding of their fundamental properties essential for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, predicted physiochemical properties, a robust synthesis protocol, and standard characterization workflows, grounded in established scientific principles.
Introduction: The Scientific Context
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. When combined with a salicylic acid moiety, the resulting salicylamides often exhibit a range of biological effects, including antimicrobial, antiproliferative, and anti-inflammatory properties.[1][2][3] The inclusion of a pyridine ring, a common bioisostere in drug design, can further modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing solubility, membrane permeability, and potential for hydrogen bonding.[4]
5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide integrates these key structural features:
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A 5-chlorosalicylamide core: The chloro- and hydroxyl-substituents on the phenyl ring are critical for defining the molecule's electronic and binding properties.
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A pyridin-2-ylmethyl amine: This flexible linker and heterocyclic headgroup can engage in specific interactions with biological targets.
This guide serves as a foundational resource for scientists, providing the necessary data and methodologies to synthesize, characterize, and further investigate this compound's potential.
Chemical Identity and Structure
The unambiguous identification of a compound is the cornerstone of any scientific investigation. The structure of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide consists of a 5-chlorosalicylic acid backbone connected via an amide linkage to a 2-(aminomethyl)pyridine group.
Caption: Chemical structure of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
Physiochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 262.70 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations. |
| XLogP3 | ~2.9 - 3.2 | A measure of lipophilicity; critical for predicting cell membrane permeability and oral bioavailability. Values in this range are common for orally available drugs.[5][6] |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | Number of groups that can donate protons to form hydrogen bonds, affecting solubility and target binding. |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and two N atoms) | Number of sites that can accept protons in hydrogen bonds, influencing aqueous solubility and receptor interactions. |
| Polar Surface Area (PSA) | ~68 Ų | Sum of van der Waals surface areas of polar atoms; correlates with drug transport properties, including blood-brain barrier penetration. |
| Rotatable Bonds | 3 | A measure of molecular flexibility, which can impact binding affinity and conformational entropy. |
Note: Predicted values are derived from computational models and standard chemical principles. Experimental verification is required for confirmation.
Synthesis and Purification Protocol
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry.[7] The following protocol describes a reliable method for synthesizing 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide via amide coupling.
Expertise & Experience Insight: The primary challenge in this synthesis is the activation of the carboxylic acid of 5-chlorosalicylic acid without unwanted side reactions involving the phenolic hydroxyl group. While converting the acid to an acyl chloride with thionyl chloride is a common method, it can be harsh.[7] A more controlled approach is to use a peptide coupling agent, which facilitates amide bond formation under milder conditions, preserving the integrity of the hydroxyl group.
Step-by-Step Synthesis Methodology
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Reagent Preparation:
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Dissolve 5-chlorosalicylic acid (1.0 eq) and 2-(aminomethyl)pyridine (1.05 eq) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Using a slight excess of the amine ensures the complete consumption of the more valuable starting acid. Anhydrous conditions are critical as water can hydrolyze the activated intermediate and reduce yield.
-
-
Activation and Coupling:
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To the stirred solution, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).
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Causality: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without interfering with the coupling process.
-
-
Reaction Monitoring:
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Allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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-
Work-up and Extraction:
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts) and brine (to remove residual water).
-
Causality: This aqueous work-up is a fundamental purification step that separates the desired neutral product from charged impurities.
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-
Purification:
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude solid using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.
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Causality: Column chromatography separates the target compound from any remaining starting materials, coupling agent byproducts, and other impurities based on polarity, yielding the pure product.
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Characterization Workflow
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final compound.
Caption: Experimental workflow for synthesis, purification, and characterization.
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Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound. A pure sample should exhibit a single major peak. Pharmaceutical-grade materials typically require >98% purity.[8]
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound.
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Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 263.06. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed as a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.
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¹H NMR: The spectrum should show distinct signals for each unique proton. Key expected signals include:
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Aromatic protons on the chloro-substituted ring and the pyridine ring (typically in the 6.8-8.5 ppm range).
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A singlet or doublet for the methylene bridge (-CH₂-) protons.
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A broad singlet for the amide proton (-NH-).
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A broad singlet for the phenolic proton (-OH).
-
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal of the amide group (typically ~165 ppm).
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Potential Applications and Future Directions
Given the known biological activities of related salicylamides and benzamides, 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a promising candidate for screening in various biological assays.[9][10] Potential areas of investigation include:
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Antimicrobial and Antifungal Agents: Many salicylamide derivatives exhibit potent activity against bacteria and fungi.[7][11]
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Anticancer Therapeutics: The N-benzylbenzamide scaffold has been successfully exploited to develop tubulin polymerization inhibitors with potent antitumor activities.[12]
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Enzyme Inhibition: The structure is suitable for targeting a variety of enzymes, and could be explored as an inhibitor in pathways relevant to metabolic or inflammatory diseases.
Future work should focus on the experimental validation of its physiochemical properties and a broad biological screening campaign to identify its primary mechanism of action and therapeutic potential.
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